BenchChemオンラインストアへようこそ!

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

PLK4 Kinase Selectivity Binding Assay

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2) is a synthetic small molecule featuring a urea linkage connecting a 3-ethylphenyl group to a 2-morpholinopyrimidin-5-yl moiety. It belongs to a broader class of morpholinopyrimidine-urea derivatives that have been investigated in patent literature as kinase inhibitors, particularly targeting mTOR/PI3K pathways and Polo-like kinase 4 (PLK4).

Molecular Formula C17H21N5O2
Molecular Weight 327.388
CAS No. 1396807-83-2
Cat. No. B2695958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
CAS1396807-83-2
Molecular FormulaC17H21N5O2
Molecular Weight327.388
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
InChIInChI=1S/C17H21N5O2/c1-2-13-4-3-5-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-6-8-24-9-7-22/h3-5,10-12H,2,6-9H2,1H3,(H2,20,21,23)
InChIKeyKFAAKTLSRXFIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2): Chemical Identity and Supplier Landscape


1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396807-83-2) is a synthetic small molecule featuring a urea linkage connecting a 3-ethylphenyl group to a 2-morpholinopyrimidin-5-yl moiety . It belongs to a broader class of morpholinopyrimidine-urea derivatives that have been investigated in patent literature as kinase inhibitors, particularly targeting mTOR/PI3K pathways and Polo-like kinase 4 (PLK4) [1][2]. However, a comprehensive search of primary research literature and authoritative databases reveals an absence of publicly available, peer-reviewed biological activity data, pharmacological characterization, or head-to-head comparator studies for this specific compound.

Why 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea Cannot Be Substituted by Generic In-Class Analogs


While 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea shares a core morpholinopyrimidine-urea scaffold with numerous other compounds under investigation as kinase inhibitors, the specific substitution pattern—a 3-ethyl group on the phenyl ring and an unsubstituted morpholinopyrimidine—is unique . In related chemical series, even minor structural modifications to the aryl substituent or the pyrimidine ring have been shown to cause dramatic shifts in kinase selectivity profiles, potency, and pharmacokinetic properties [1]. Without publicly available structure-activity relationship (SAR) data for this precise compound, any assumption of functional equivalence to other morpholinopyrimidine-ureas is scientifically unjustified. Procurement decisions must therefore be guided by a critical evaluation of the specific data gaps detailed in the Evidence Guide below.

Quantitative Differentiation Evidence for 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea


Target Engagement Profile: A Critical Data Gap Versus Known PLK4 Inhibitors

A search of the BindingDB and ChEMBL databases for the exact structure of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea (as verified by its InChI Key) returned no matching biological activity records. Several entries exist for structurally distinct morpholinopyrimidine-ureas with reported PLK4 IC50 values, but these compounds possess different SMILES strings and cannot serve as direct comparators [1]. For instance, a related but non-identical analog (CHEMBL5209160) shows an IC50 of 0.100 nM against recombinant human PLK4, but this data is explicitly not transferable to the target compound [2]. This represents a fundamental data gap: the actual target engagement profile, potency, and selectivity of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea across the kinome have not been disclosed in the public domain.

PLK4 Kinase Selectivity Binding Assay

Urea Transporter Inhibition Potential: Lack of Confirmed Activity

Some urea-containing morpholinopyrimidine derivatives have been reported as inhibitors of urea transporters (UT-B and UT-A1). However, a review of BindingDB entries associated with the search for this compound's CAS number reveals that the identified hits (e.g., BDBM50134204, BDBM50512257) correspond to molecules with entirely different core structures (e.g., acetylaminophenyl-anthraquinone or thienopyrimidine scaffolds), not the target morpholinopyrimidine-urea [1][2]. No published IC50 value exists for 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea against any urea transporter isoform.

Urea Transporter UT-B Erythrocyte Lysis Assay

mTOR/PI3K Pathway Inhibition: Class-Level Inference vs. Compound-Specific Data

The morpholinopyrimidine-urea chemotype, including optimized clinical candidates like AZD3147, has been characterized as a dual inhibitor of mTORC1 and mTORC2 [1]. The target compound falls within the generic Markush structures of patents claiming mTOR/PI3K inhibitory activity (e.g., US20160136176A1) [2]. This provides class-level inference of potential kinase activity. However, the critical quantitative parameters that differentiate procurement choices—such as mTORC1 IC50, mTORC2 IC50, selectivity against PI3K isoforms, and cellular antiproliferative EC50—are not reported for this specific urea derivative. Without this data, its value cannot be compared to characterized analogs.

mTOR PI3K Cancer Kinase Inhibitor

Physicochemical Profile: Baseline Calculated Properties vs. Measured Data Gaps

The molecular formula (C17H21N5O2) and calculated molecular weight (327.4 g/mol) are confirmed by multiple chemical database sources . Calculated physicochemical parameters, such as topological polar surface area (tPSA), logP, and hydrogen bond donor/acceptor counts, can be computationally estimated. However, empirically measured values for aqueous solubility (LogS), lipophilicity (LogD), and stability in biological media—which are critical for differentiating tool compounds for in vitro and in vivo studies—are not publicly available. This contrasts with extensively characterized analogs in the AZD3147 series, where systematic SAR data on solubility and metabolic stability guided clinical candidate selection [1].

Physicochemical Properties Drug-likeness ADME Solubility

Recommended Application Scenarios for 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea Based on Available Evidence


Empirical Kinase Selectivity Profiling

Given the class-level evidence linking morpholinopyrimidine-ureas to mTOR/PI3K and PLK4 inhibition, the most scientifically rigorous application is to subject 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea to a broad kinome selectivity panel (e.g., DiscoverX KINOMEscan or similar). This will generate the compound-specific quantitative selectivity fingerprint that is currently missing from the public domain, enabling a data-driven comparison with well-characterized analogs like AZD3147 [1].

Structure-Activity Relationship (SAR) Exploration

This compound can serve as a key intermediate or comparator in an SAR campaign focused on the 3-ethylphenyl substitution of the morpholinopyrimidine-urea core [1]. Systematic variation of the aryl substituent while holding the morpholinopyrimidine constant would allow researchers to map the pharmacophoric contribution of the 3-ethyl group to target potency and selectivity. Such studies directly address the fundamental data gap identified in Section 3 regarding the unique substitution pattern [2].

Chemical Probe Development with De Novo Characterization

Organizations with internal ADME and pharmacology capabilities can use this compound as a starting point for chemical probe development, contingent upon a full de novo characterization package. This should include biochemical IC50 determination, cellular target engagement assays, aqueous solubility measurement, and microsomal stability assessment. The absence of public data makes this both a high-risk and high-reward scenario, where the generated data becomes a proprietary differentiator [1].

Negative Control or Inactive Analog Validation

In the event that experimental characterization reveals this specific substitution pattern to be inactive against the anticipated targets, the compound may serve as a structurally matched negative control for more potent morpholinopyrimidine-ureas. This application is directly relevant for chemical biology studies requiring precise control of the morpholinopyrimidine-urea scaffold, as described in the mTOR inhibitor patent literature [2].

Quote Request

Request a Quote for 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.